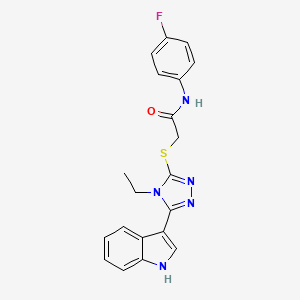

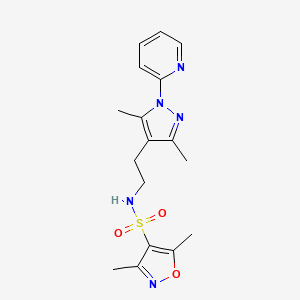

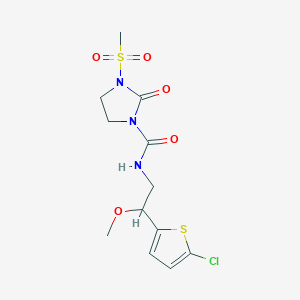

![molecular formula C23H21Cl2N3O2S B3007038 3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338423-00-0](/img/structure/B3007038.png)

3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide, is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, particularly in the context of kynurenine 3-hydroxylase inhibition, as well as for their anti-tumor properties and their ability to form stable crystalline structures with interesting molecular interactions .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide groups with aromatic or heteroaromatic rings. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors was achieved through a series of chemical reactions starting from substituted benzaldehydes and hydrazinobenzenesulfonamide . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the condensation of a 4-methylbenzyl group with a dimethyl-1H-1,3-benzimidazole moiety, followed by sulfonation.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which can further be substituted with various functional groups. The crystal structure of a related compound, 2,4-dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, revealed no tautomeric equilibrium and highlighted the importance of intramolecular hydrogen bonding and the orientation of substituents for the stability of the crystalline form . Similarly, the molecular structure of the compound of interest would likely exhibit specific intramolecular and intermolecular interactions that contribute to its stability and biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions, which are crucial for their biological activity and crystalline structure. For example, 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide forms layers in the crystal lattice through hydrogen bonds involving water molecules . The compound of interest may also engage in similar hydrogen bonding interactions, which could influence its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and the ability to form stable crystals, which are important for their application as pharmaceuticals. The presence of chloro and methyl groups in the compound of interest would affect its lipophilicity, solubility, and overall pharmacokinetic profile. Additionally, the crystalline properties of related compounds suggest that the compound may also form stable crystals suitable for structural analysis .

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

- Zinc phthalocyanine substituted with benzenesulfonamide derivatives, including those similar to the queried compound, exhibits high singlet oxygen quantum yield. These properties make it potentially useful for photodynamic therapy, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

- Novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes exhibit significant antibacterial activities and cytotoxicity, with potential implications for antimicrobial and anticancer applications (Patil, Deally, Gleeson, Müller‐Bunz, Paradisi, & Tacke, 2011).

- Copper(II)-sulfonamide complexes demonstrate DNA binding and cleavage abilities, showing promise in antiproliferative activities against human tumor cells (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).

Photophysicochemical Properties for Photocatalytic Applications

- Studies on zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents reveal properties suitable for photocatalytic applications, offering potential for environmental and industrial use (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial Activities

- Synthesis of new benzenesulfonamide derivatives has led to compounds exhibiting significant antimicrobial activities, which can be crucial for developing new antibiotics and treatments (Sojitra, Dixit, Patel, Patel, & Dixit, 2016).

A2B Adenosine Receptor Antagonists

- New benzenesulfonamides have been identified as potent A2B adenosine receptor antagonists, suggesting their potential in therapeutic applications, particularly in targeting specific receptor pathways (Esteve, Nueda, Díaz, Beleta, Cárdenas, Lozoya, Cadavid, Loza, Ryder, & Vidal, 2006).

Propiedades

IUPAC Name |

3,5-dichloro-N-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2N3O2S/c1-14-4-6-17(7-5-14)12-28-13-26-23-21(28)8-15(2)16(3)22(23)27-31(29,30)20-10-18(24)9-19(25)11-20/h4-11,13,27H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWVPGUNJZPQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC(=CC(=C4)Cl)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

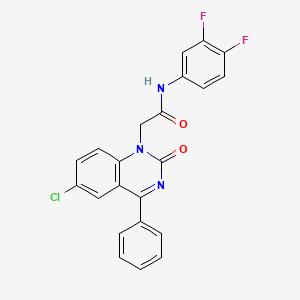

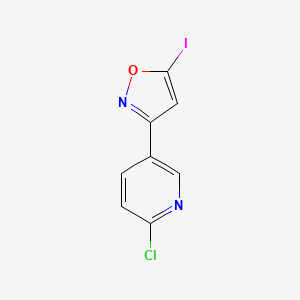

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)

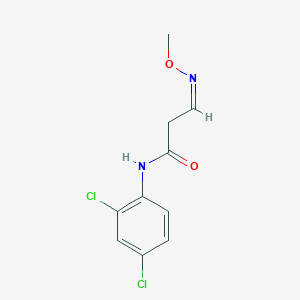

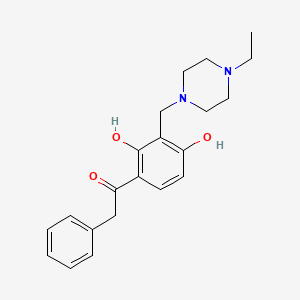

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

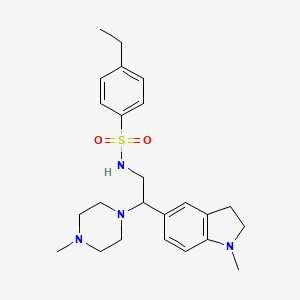

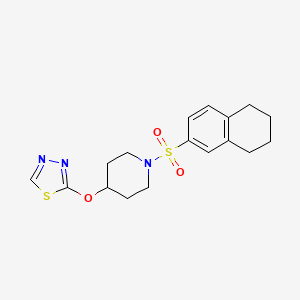

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)

![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)